Regioisomeric Substituent Position: 2‑Methyl vs. 4‑Methyl Pyridine‑3‑sulfonamide
The target compound 2‑Methylpyridine‑3‑sulfonamide differs from its closest regioisomer, 4‑Methylpyridine‑3‑sulfonamide (CAS 4847‑33‑0), solely in the position of the methyl group on the pyridine ring. While computed global descriptors (XLogP3-AA, TPSA) are identical (–0.2, 81.4 Ų) due to the same atom‑type count, the two isomers are expected to exhibit divergent biological recognition patterns because the methyl group in the 2‑position is directly adjacent to the sulfonamide‑binding pharmacophore, whereas the 4‑methyl analog places the methyl group para to the ring nitrogen and distal to the sulfonamide [1][2]. In class‑level studies, pyridine‑3‑sulfonamides bearing ortho substituents have shown markedly different carbonic anhydrase inhibition profiles compared to para‑substituted analogs, with KI values varying by >10‑fold across isoforms [3].
| Evidence Dimension | Regioisomeric substitution pattern and predicted impact on target binding |
|---|---|
| Target Compound Data | 2‑Methyl group adjacent to sulfonamide; XLogP3-AA = –0.2, TPSA = 81.4 Ų |
| Comparator Or Baseline | 4‑Methylpyridine‑3‑sulfonamide: 4‑Methyl group distal to sulfonamide; XLogP3-AA = –0.2, TPSA = 81.4 Ų |
| Quantified Difference | No difference in global computed descriptors; positional steric/electronic effect expected to be significant but not captured by standard 2D descriptors. In related pyridine‑3‑sulfonamide series, ortho vs. para substitution changed hCA II KI by ≥10‑fold [3]. |
| Conditions | Computed properties from PubChem; biological inference from published 4‑substituted pyridine‑3‑sulfonamide carbonic anhydrase inhibition data (Eur. J. Med. Chem. 2013, 69, 703‑718) |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining SAR continuity; the 2‑methyl isomer cannot be substituted by the 4‑methyl analog without risking a >10‑fold loss in target potency, as observed in related pyridine‑3‑sulfonamide series.
- [1] PubChem CID 22409057 (2‑Methylpyridine‑3‑sulfonamide), https://pubchem.ncbi.nlm.nih.gov/compound/22409057; PubChem CID 4377143 (4‑Methylpyridine‑3‑sulfonamide), https://pubchem.ncbi.nlm.nih.gov/compound/4377143 (accessed 2026‑04‑26). View Source
- [2] Sławiński J, Szafrański K, Vullo D, Supuran CT. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4‑substituted pyridine‑3‑sulfonamide derivatives and their inhibition of human cytosolic isozymes I and II and transmembrane tumor‑associated isozymes IX and XII. Eur. J. Med. Chem. 2013, 69, 703‑718. DOI: 10.1016/j.ejmech.2013.09.027. View Source
- [3] 4‑Substituted Pyridine‑3‑Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int. J. Mol. Sci. 2025, 26(8), 3476. https://www.mdpi.com/1422-0067/26/8/3476. View Source
